LogP and Membrane Permeability vs. 2-(Difluoromethoxy)phenol
The substitution of the phenol core with two chloro groups significantly increases the lipophilicity of the molecule. The calculated octanol-water partition coefficient (XLogP3-AA) for 4,5-Dichloro-2-(difluoromethoxy)phenol is 3.5, compared to 2.0 for the non-chlorinated analog 2-(difluoromethoxy)phenol [1]. This increase in logP is a class-level indicator of enhanced passive membrane permeability, a critical parameter for both in vitro cell-based assays and in vivo bioavailability [2].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5 |
| Comparator Or Baseline | 2-(Difluoromethoxy)phenol (CAS 53104-96-4); XLogP3-AA = 2.0 |
| Quantified Difference | Δ LogP = +1.5 |
| Conditions | PubChem computational prediction, XLogP3-AA model |
Why This Matters
A higher logP value is often correlated with improved ability to cross lipid bilayers, making this compound a more suitable candidate for lead optimization programs where intracellular target engagement is required.
- [1] PubChem. (n.d.). 4,5-Dichloro-2-(difluoromethoxy)phenol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4_5-Dichloro-2-_difluoromethoxy_phenol View Source
- [2] PubChem. (n.d.). 2-(Difluoromethoxy)phenol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-_Difluoromethoxy_phenol View Source
